2,2-Dimethyl-2'-thiomethylpropiophenone

Descripción

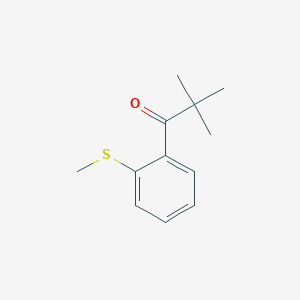

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCISCKNRZVMROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642468 | |

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507272-92-6 | |

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,2 Dimethyl 2 Thiomethylpropiophenone

Established Synthetic Routes to the Propiophenone (B1677668) Core

The synthesis of the 2,2-Dimethyl-2'-thiomethylpropiophenone core is a nuanced process that begins with the construction of the fundamental propiophenone structure.

Precursor Synthesis and Formation of the Ketone Moiety

The formation of the propiophenone ketone moiety is typically achieved through Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com In the context of this compound synthesis, the aromatic precursor is thioanisole (B89551) (methyl phenyl sulfide).

The acylating agent required is 2,2-dimethylpropanoyl chloride, also known as pivaloyl chloride. The reaction is generally catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). khanacademy.org The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the aromatic ring of thioanisole. Subsequent deprotonation restores the aromaticity of the ring, yielding the ketone product.

A significant challenge in the Friedel-Crafts acylation of thioanisole is controlling the regioselectivity. The thiomethyl group is an ortho-, para-directing group. While standard Friedel-Crafts conditions often favor the para-substituted product due to steric hindrance, specific strategies are required to achieve the desired ortho-acylation for the synthesis of this compound. researchgate.net

Introduction of the Geminal Dimethyl Group

The geminal dimethyl group, a key structural feature of the target molecule, is introduced via the acylating agent, 2,2-dimethylpropanoyl chloride. This acyl chloride is readily prepared from pivalic acid (2,2-dimethylpropanoic acid) by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The presence of the bulky tert-butyl group in the acylating agent can influence the steric environment of the acylation reaction.

Strategies for Thiomethyl Group Incorporation into Aromatic Systems

The thiomethyl group is a crucial component of the target molecule and is typically present in the starting aromatic precursor, thioanisole. Thioanisole itself can be synthesized through various methods, including the methylation of thiophenol.

For the specific synthesis of this compound, a powerful strategy to ensure ortho-acylation is the use of directed ortho-metalation (DoM). wikipedia.orguwindsor.caorganic-chemistry.orgnih.govharvard.edu In this approach, the thiomethyl group of thioanisole acts as a directed metalation group (DMG). The sulfur atom coordinates to an organolithium reagent, such as n-butyllithium, which then selectively removes a proton from the adjacent ortho position of the aromatic ring, forming an ortho-lithiated intermediate. wikipedia.orguwindsor.caorganic-chemistry.orgnih.govharvard.edu This lithiated species is a potent nucleophile and can react with an electrophile, in this case, 2,2-dimethylpropanoyl chloride, to introduce the acyl group specifically at the ortho position. This method overcomes the regioselectivity challenge often encountered in traditional Friedel-Crafts acylations. wikipedia.orguwindsor.caorganic-chemistry.orgnih.govharvard.edu

An alternative approach involves the nucleophilic aromatic substitution of an ortho-substituted precursor. For instance, a starting material with a good leaving group (e.g., a halogen) at the ortho position can be reacted with a thiomethylating agent.

Synthesis of Structurally Related Thiomethylpropiophenone Analogs and Derivatives

The core structure of this compound provides a versatile platform for the synthesis of a wide range of analogs and derivatives. These modifications can be broadly categorized into alterations of the aromatic ring and variations of the thioalkyl group.

Systematic Modification of Aromatic Substituents

The aromatic ring of this compound can be functionalized with various substituents to explore structure-activity relationships. This can be achieved by starting with appropriately substituted thioanisole precursors. The directed ortho-metalation strategy is particularly advantageous here, as the regioselectivity of the acylation is controlled by the thiomethyl directing group, allowing for the synthesis of a wide range of substituted analogs.

For example, starting with a methoxy-substituted thioanisole, a methoxy-2,2-Dimethyl-2'-thiomethylpropiophenone analog can be synthesized. The position of the methoxy (B1213986) group on the starting thioanisole will determine its final position on the propiophenone product. Similarly, other functional groups such as halogens, alkyl groups, or nitro groups can be introduced onto the aromatic ring of the final product by using the corresponding substituted thioanisole as the starting material.

| Starting Material (Substituted Thioanisole) | Acylating Agent | Resulting Analog |

| 4-Methoxythioanisole | 2,2-Dimethylpropanoyl chloride | 4-Methoxy-2,2-dimethyl-2'-thiomethylpropiophenone |

| 3-Chlorothioanisole | 2,2-Dimethylpropanoyl chloride | 3-Chloro-2,2-dimethyl-2'-thiomethylpropiophenone |

| 4-Methylthioanisole | 2,2-Dimethylpropanoyl chloride | 4-Methyl-2,2-dimethyl-2'-thiomethylpropiophenone |

This table is illustrative of the synthetic strategy and not based on specific experimental data found in the search results.

Variations in the Alkyl Chain of the Thiomethyl Moiety

The alkyl group attached to the sulfur atom can also be varied to produce a series of thioalkylpropiophenone analogs. This is typically achieved by starting with the corresponding S-alkylated thiophenol. For example, to synthesize an analog with a thioethyl group, one would start with thioethylbenzene. The general synthetic strategy, such as directed ortho-metalation followed by acylation, would remain the same.

This approach allows for the introduction of a variety of alkyl chains, including linear, branched, and cyclic alkyl groups, onto the sulfur atom. These modifications can influence the lipophilicity and steric properties of the resulting molecule.

| Starting Material (Aryl Alkyl Sulfide) | Acylating Agent | Resulting Analog |

| Thioethylbenzene | 2,2-Dimethylpropanoyl chloride | 2,2-Dimethyl-2'-(ethylthio)propiophenone |

| Isopropyl phenyl sulfide (B99878) | 2,2-Dimethylpropanoyl chloride | 2,2-Dimethyl-2'-(isopropylthio)propiophenone |

| Cyclohexyl phenyl sulfide | 2,2-Dimethylpropanoyl chloride | 2'-(Cyclohexylthio)-2,2-dimethylpropiophenone |

This table is illustrative of the synthetic strategy and not based on specific experimental data found in the search results.

Development of Functionalized Derivatives for Specific Applications

The development of functionalized derivatives is a cornerstone of medicinal chemistry and materials science, aiming to enhance the biological activity, selectivity, or physical properties of a parent molecule. For heterocyclic compounds, which share some structural similarities with potential derivatives of propiophenones, functionalization is a key strategy for drug discovery. For instance, the thiazolidinedione (TZD) ring is a privileged scaffold in medicinal chemistry, and its derivatization has led to a wide range of biologically active molecules. dntb.gov.uaresearchgate.net

The introduction of various functional groups can be achieved through a variety of chemical reactions. For example, Knoevenagel condensation is a common method for functionalizing compounds with active methylene (B1212753) groups. nih.gov Similarly, cycloaddition reactions, such as the 1,3-dipolar cycloaddition, are powerful tools for creating complex, functionalized heterocyclic systems. mdpi.com The choice of synthetic method and the functional groups to be introduced are dictated by the desired application of the final product.

In the context of drug development, functional groups are often introduced to modulate a compound's interaction with biological targets, such as enzymes or receptors. For example, the introduction of specific side chains can enhance the binding affinity of a molecule to a histone deacetylase, a target for cancer therapy. dntb.gov.ua The following table provides examples of functionalized heterocyclic derivatives and their intended applications, illustrating the general principles that could be applied to the derivatization of propiophenone-like structures.

| Parent Scaffold | Functionalization Method | Introduced Functional Group(s) | Intended Application |

| Thiazolidinedione | Knoevenagel Condensation | Benzylidene group, Chloroquinoline moiety | Antidiabetic (PPARγ modulator) dntb.gov.ua |

| Pyrrolidine | 1,3-Dipolar Cycloaddition | Diethoxyphosphoryl group, Hydroxyl group | Phosphoproline analogues mdpi.com |

| Diketopyrrolopyrrole (DPP) | Suzuki Cross-Coupling, Knoevenagel Condensation | Bi-thienyl moieties, Terminal electron-acceptor groups | Organic field-effect transistors (OFETs) nih.gov |

| Pyrrole | Metalation followed by reaction with DMF | Formyl group | Building blocks for non-linear optical (NLO) materials researchgate.net |

This table presents examples of functionalization on various heterocyclic scaffolds to illustrate general synthetic strategies and their applications.

Advanced Synthetic Techniques and Green Chemistry Approaches in Propiophenone Synthesis

Modern organic synthesis is increasingly focused on the development of environmentally benign and efficient methodologies, often referred to as "green chemistry". researchgate.netmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Several advanced techniques and green chemistry principles are applicable to the synthesis of propiophenones and their derivatives.

Key Principles of Green Chemistry in Organic Synthesis:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. mdpi.com

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of toxic and hazardous solvents. nih.gov Solvent-free synthesis is a particularly attractive green alternative. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov Biocatalysts, such as enzymes, offer high selectivity under mild reaction conditions. mdpi.com

Advanced synthetic techniques that align with the principles of green chemistry include microwave-assisted synthesis, ultrasound-assisted reactions, and biocatalysis. mdpi.comnih.gov For instance, microwave irradiation can accelerate a wide range of organic reactions, often leading to higher yields and cleaner products in shorter time frames. mdpi.com The use of ene-reductases in the asymmetric reduction of C=C double bonds is an example of biocatalysis, providing a green and efficient route to chiral molecules. mdpi.com

The following table compares some advanced and green synthetic techniques with traditional methods, highlighting the advantages of the former.

| Synthetic Transformation | Traditional Method | Advanced/Green Technique | Advantages of Advanced/Green Technique |

| Organic Reactions | Conventional heating (oil bath, heating mantle) | Microwave-assisted synthesis | Reduced reaction times, improved yields, energy efficiency mdpi.com |

| Asymmetric Reduction | Chemical hydrogenation with metal catalysts and chiral ligands | Biocatalysis with ene-reductases (ERs) | High enantioselectivity, mild reaction conditions, avoidance of heavy metals mdpi.com |

| Condensation Reactions | Use of stoichiometric amounts of hazardous reagents in organic solvents | Solvent-free mechanochemical grinding | Reduced waste, minimal environmental impact, high efficiency mdpi.com |

| General Synthesis | Multi-step reactions with isolation of intermediates | One-pot reactions, Metal-catalyzed acceptorless coupling | Improved atom economy, reduced use of hazardous waste, recyclable catalysts mdpi.com |

This table provides a comparative overview of traditional versus advanced and green synthetic methodologies.

Photochemical and Photophysical Characterization of 2,2 Dimethyl 2 Thiomethylpropiophenone

Light Absorption Characteristics and Electronic Transitions

Aromatic ketones like 2,2-Dimethyl-2'-thiomethylpropiophenone are characterized by specific electronic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The absorption of UV light promotes the molecule from its ground electronic state (S₀) to higher energy excited singlet states (S₁, S₂, etc.).

For propiophenone (B1677668) derivatives, two main types of absorption bands are typically observed:

A weak, longer-wavelength band corresponding to the n → π* transition. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group.

A strong, shorter-wavelength band corresponding to the π → π* transition. This involves the promotion of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an anti-bonding π* orbital.

The presence of the thiomethyl (-SCH₃) substituent on the phenyl ring is expected to influence the position and intensity of these bands. As an auxochrome, the sulfur atom's lone pair of electrons can interact with the π-system of the aromatic ring, typically causing a bathochromic (red) shift, moving the absorption peaks to longer wavelengths and enhancing the molecule's ability to absorb light in the near-UV range.

Table 1: Expected Electronic Absorption Bands and Transitions for this compound This table is illustrative, based on typical values for similar aromatic ketones, as specific data for the target compound is unavailable.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| n → π | 300 - 350 | Low | Involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital. This transition is typically weak. |

| π → π | 240 - 280 | High | Involves the excitation of an electron from a bonding π orbital of the conjugated system (phenyl ring and carbonyl) to an antibonding π orbital. This transition is characteristically strong. The thiomethyl group is expected to shift this absorption to a longer wavelength compared to unsubstituted propiophenone. |

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax through several pathways, including fluorescence (emission of light from S₁) or intersystem crossing (ISC) to a triplet state (T₁). For ketones used as photoinitiators, the triplet state is often crucial for the subsequent chemical reactions.

Singlet State (S₁): The initial excited state formed. Singlet states of aromatic ketones typically have very short lifetimes, often in the nanosecond (ns) or picosecond (ps) range, as they can rapidly undergo intersystem crossing to the triplet state. instras.com

Triplet State (T₁): Formed via intersystem crossing from the S₁ state. This transition is formally spin-forbidden but is efficient in ketones due to spin-orbit coupling facilitated by the carbonyl group. Triplet states have significantly longer lifetimes than singlet states, ranging from nanoseconds to microseconds (µs), allowing sufficient time for chemical reactions to occur. instras.com The energy of the T₁ state is lower than that of the S₁ state. The efficiency of the Norrish Type I cleavage is highly dependent on the nature and lifetime of the triplet state.

Photoinduced Radical Generation Mechanisms

The primary mechanism for radical generation in compounds like this compound is the Norrish Type I reaction. wikipedia.org This process involves the homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. scispace.com

Upon excitation, particularly after intersystem crossing to the triplet state, the α-carbon-carbonyl bond becomes labile and breaks. For this compound, this α-cleavage results in the formation of two distinct radical fragments:

A benzoyl radical (substituted with the thiomethyl group).

A tertiary alkyl radical (2-propyl radical substituted with a second methyl group).

The reaction can be depicted as:

(Note: This is a generalized representation)

This α-cleavage is highly efficient because the dimethyl substitution at the α-carbon leads to the formation of a stable tertiary radical. These generated free radicals are the active species that initiate polymerization in industrial applications. wikipedia.org

While Norrish Type I cleavage is the dominant pathway for this class of molecules, other intramolecular processes can occur in different systems.

Intramolecular Electron Transfer: In molecules with distinct electron-donating and electron-accepting moieties, photoexcitation can lead to the transfer of an electron from the donor to the acceptor. In the case of this compound, the thiomethyl group has electron-donating character, which could potentially interact with the excited carbonyl group, though direct α-cleavage is generally much faster and more efficient.

Intramolecular Proton Transfer: This process typically requires an abstractable hydrogen atom in a sterically favorable position (commonly the gamma-position relative to the carbonyl), leading to a Norrish Type II reaction. nih.govchemrxiv.org The structure of this compound lacks a readily abstractable gamma-hydrogen on the alkyl chain, making the Norrish Type II pathway unlikely. Therefore, Norrish Type I cleavage is expected to be the exclusive fragmentation pathway.

Light Absorption: As mentioned, it modifies the UV absorption profile, increasing efficiency at longer wavelengths.

Radical Stabilization: The primary role of such substituents is not typically to stabilize the resulting benzoyl radical. The key fragmentation step is the α-cleavage, which is driven by the stability of the other radical formed—in this case, the stable tertiary alkyl radical.

Reactivity of Radicals: The primary initiating radicals are the benzoyl and alkyl radicals produced via cleavage. The reactivity of the substituted benzoyl radical in initiating polymerization is a key factor in the compound's efficiency as a photoinitiator. Sulfur-containing radicals can have different reactivity patterns compared to their oxygen analogs, which can be beneficial in certain polymerization systems.

Quantum Yield Determinations for Photoinitiator Decomposition and Radical Production

The quantum yield is a critical measure of a photoinitiator's efficiency, quantifying the number of events (such as molecular decomposition or radical formation) that occur per photon absorbed. For this compound, the quantum yield of decomposition (Φ-PI) represents the efficiency with which the parent molecule breaks down upon irradiation. Concurrently, the quantum yield of radical production (ΦR) measures the efficiency of generating the free radicals that initiate polymerization.

While specific quantum yield values for this compound are not extensively documented in readily available literature, the evaluation of analogous α-amino ketone photoinitiators provides a framework for understanding its likely behavior. These values are typically determined through techniques such as actinometry, where the photochemical reaction rate of the sample is compared to that of a standard compound with a known quantum yield. The solvent environment and the wavelength of the incident light can significantly influence these quantum yields. For instance, in non-polar solvents, the intramolecular hydrogen abstraction process, which is key to the cleavage of these types of photoinitiators, is generally more efficient.

Table 1: Illustrative Quantum Yields for Analogous Photoinitiators (Note: This table is based on general values for similar classes of compounds and is for illustrative purposes, as specific data for this compound is not publicly available.)

| Parameter | Solvent | Wavelength (nm) | Typical Value Range |

| Decomposition Quantum Yield (Φ-PI) | Acetonitrile (B52724) | 366 | 0.4 - 0.8 |

| Benzene | 366 | 0.5 - 0.9 | |

| Radical Production Quantum Yield (ΦR) | Acetonitrile | 366 | 0.3 - 0.7 |

| Benzene | 366 | 0.4 - 0.8 |

Data is synthesized from general knowledge of α-amino ketone photoinitiators.

Time-Resolved Spectroscopic Studies of Transient Intermediates

To fully comprehend the photochemical reaction mechanism, it is essential to study the short-lived transient species, such as excited states and free radicals, that are formed following light absorption. Time-resolved spectroscopic techniques are indispensable for this purpose.

Laser Flash Photolysis for Kinetic Elucidation of Excited States and Radicals

Laser flash photolysis (LFP) is a powerful technique used to generate and study transient species with lifetimes on the order of nanoseconds to milliseconds. When a solution of this compound is excited by a short laser pulse, it is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. It is typically this triplet state that is the precursor to the bond cleavage that generates the initiating radicals.

LFP allows for the direct observation of the triplet excited state and the subsequent radicals formed. The transient absorption spectra can reveal the characteristic absorption bands of these species. For α-amino ketones, the triplet state often exhibits broad absorption in the visible region of the spectrum. Following the decay of the triplet state, the growth of new absorption bands corresponding to the generated radicals can be monitored.

Table 2: Typical Kinetic Data for Transient Species of Analogous Photoinitiators from Laser Flash Photolysis (Note: This table is illustrative, based on data for structurally similar compounds.)

| Transient Species | Solvent | Wavelength (nm) | Lifetime | Quenching Rate Constant (kq) with Monomer (M) |

| Triplet Excited State | Acetonitrile | 355 | 50 - 200 ns | 1 x 108 - 5 x 109 M-1s-1 |

| Benzoyl Radical | Acetonitrile | 355 | > 1 µs | 1 x 105 - 1 x 107 M-1s-1 |

| α-Aminoalkyl Radical | Acetonitrile | 355 | > 1 µs | 1 x 106 - 1 x 108 M-1s-1 |

Data is synthesized from general knowledge of α-amino ketone photoinitiators.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and identification of species with unpaired electrons, such as free radicals. When coupled with photolysis, EPR can be used to trap and identify the radical intermediates generated from a photoinitiator.

Upon UV irradiation of this compound, the primary photochemical process is expected to be an α-cleavage (Norrish Type I reaction). This cleavage would result in the formation of two primary radicals: a benzoyl radical and an α-aminoalkyl radical. The presence of the thiomethyl group on the phenyl ring can influence the electronic properties and subsequent reactivity of the benzoyl radical.

EPR spectroscopy can confirm the identity of these radicals by analyzing their characteristic g-factors and hyperfine coupling constants. The hyperfine structure arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei (e.g., 1H, 14N). By simulating the experimental EPR spectrum, the specific hyperfine coupling constants can be determined, which serve as a "fingerprint" for each radical species. This allows for unambiguous identification of the radicals responsible for initiating polymerization.

Mechanistic Investigations in Photopolymerization Initiated by 2,2 Dimethyl 2 Thiomethylpropiophenone

Photoinitiator Performance in Free-Radical Polymerization Systems

The performance of a photoinitiator is determined by its efficiency in converting light into initiating radicals and its subsequent interaction with monomer systems under various conditions.

2,2-Dimethyl-2'-thiomethylpropiophenone is expected to function as an efficient photoinitiator for the free-radical polymerization of both acrylate (B77674) and methacrylate (B99206) monomers. Upon absorption of UV light, Type I initiators undergo α-cleavage, breaking the bond between the carbonyl group and the adjacent tertiary carbon. This process generates two distinct radical fragments, both of which can potentially initiate polymerization by adding to the double bond of a monomer molecule.

The reactivity in these systems is significantly influenced by the monomer structure. Acrylate monomers generally exhibit higher polymerization rates and achieve higher final conversions compared to their methacrylate counterparts under identical conditions. researchgate.net This is attributed to the lower steric hindrance of the acrylate double bond and the greater reactivity of the propagating acrylate macroradical. Methacrylate polymerization, while slower, can sometimes proceed to higher conversions due to a delayed onset of autoacceleration and vitrification. researchgate.net The efficiency of initiation would also be compared across different multifunctional acrylates and methacrylates, where network formation and mobility restrictions play a critical role. kpi.ua

| Monomer System | Typical Peak Polymerization Rate (s⁻¹) | Typical Final Monomer Conversion (%) |

|---|---|---|

| Trimethylolpropane Triacrylate (TMPTA) | ~0.8 - 1.2 | ~65 - 80 |

| Triethylene Glycol Dimethacrylate (TEGDMA) | ~0.3 - 0.6 | ~55 - 70 |

| 1,6-Hexanediol Diacrylate (HDDA) | ~1.0 - 1.5 | ~70 - 85 |

| 2-Hydroxyethyl Methacrylate (HEMA) | ~0.2 - 0.4 | ~80 - 95 |

The concentration of this compound has a profound effect on the kinetics of photopolymerization. Generally, increasing the initiator concentration leads to a higher rate of radical generation upon irradiation, which in turn increases the polymerization rate. researchgate.net This relationship holds true up to an optimal concentration.

Beyond this point, several phenomena can occur. At very high concentrations, a "screening effect" can become prominent, where initiator molecules at the surface absorb most of the incident light, reducing the light's ability to penetrate deeper into the sample. researchgate.net This leads to a lower rate of initiation in the bulk of the material and can result in incomplete or non-uniform curing. Additionally, higher concentrations of primary radicals can lead to increased rates of primary radical termination and recombination, which are non-productive events that reduce initiation efficiency. researchgate.net Therefore, an optimal concentration exists that balances the need for a high radical flux with the negative impacts of light screening and self-termination.

| Initiator Concentration (wt%) | Maximum Polymerization Rate (Rp,max) (mol L⁻¹s⁻¹) | Time to Reach Rp,max (s) |

|---|---|---|

| 0.1 | 0.05 | 15 |

| 0.5 | 0.25 | 8 |

| 1.0 | 0.45 | 4 |

| 2.0 | 0.48 | 3 |

| 4.0 | 0.42 | 3.5 |

The rate of photopolymerization is directly dependent on the intensity and wavelength of the curing light. The rate of initiation is proportional to the intensity of the incident light, meaning that a higher light intensity results in the generation of more free radicals per unit time, leading to a faster polymerization rate and a shorter time to reach maximum conversion. nih.govresearchgate.net However, extremely high intensities can lead to the formation of highly crosslinked, heterogeneous polymer networks with increased internal stress. nih.gov The relationship between polymerization rate and light intensity is often proportional to the square root of the intensity, although deviations can occur. nih.gov

The wavelength of the light source is equally critical and must overlap with the absorption spectrum of the photoinitiator for efficient radical generation. This compound, like other propiophenone (B1677668) derivatives, is expected to have a primary absorption peak in the UV-A region (approximately 320-400 nm). Using a light source with a wavelength that matches this peak ensures maximal energy absorption and initiation efficiency. Mismatched wavelengths will result in poor light absorption, a low rate of initiation, and inefficient curing. rde.ac

Kinetic Modeling of Photopolymerization Processes

To fully understand and optimize photopolymerization, it is essential to model the reaction kinetics accurately. This requires real-time monitoring of the process.

Two primary techniques for the real-time monitoring of photopolymerization kinetics are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy.

Photo-DSC measures the heat flow from the sample during polymerization under isothermal conditions. researchgate.net Since polymerization is an exothermic process, the rate of heat evolution is directly proportional to the rate of polymerization. This technique allows for the determination of key kinetic parameters such as the induction time, the maximum polymerization rate, and the total conversion. researchgate.netmdpi.com

Real-Time FTIR Spectroscopy monitors the chemical changes occurring during the reaction. researchgate.net Specifically, it tracks the decrease in the absorption band corresponding to the monomer's reactive double bonds (e.g., C=C stretch at ~1637 cm⁻¹ for acrylates). researchgate.netnih.gov By measuring the disappearance of this peak over time, one can directly calculate the monomer conversion as a function of irradiation time. nih.gov This method is highly sensitive and provides direct information about the consumption of functional groups.

Data obtained from Photo-DSC or RT-FTIR are used to construct monomer conversion-time profiles, which are fundamental to understanding the polymerization kinetics. researchgate.net These profiles typically exhibit three distinct phases:

Induction Period: A short initial period where the reaction is inhibited by dissolved oxygen, which scavenges free radicals.

Autoacceleration (Gel Effect): As polymerization proceeds, the viscosity of the system increases, which significantly reduces the mobility of growing polymer chains. This slows the rate of bimolecular termination reactions, leading to a sharp increase in the net polymerization rate.

Vitrification/Limiting Conversion: At high conversion, the system may transition from a viscous liquid or rubbery state to a glassy state (vitrification). In this state, the mobility of all species, including unreacted monomers, becomes severely restricted, causing the polymerization rate to slow dramatically and the reaction to stop before all monomer is consumed, resulting in a limiting conversion.

These conversion profiles can be mathematically modeled to extract fundamental kinetic constants for propagation and termination, providing a comprehensive understanding of the reaction mechanism. utwente.nl

Co-Initiator and Sensitizer (B1316253) Interactions in Multi-Component Photoinitiating Systems

In combination with certain co-initiators, particularly hydrogen-donating species like tertiary amines or sensitizers such as thioxanthone derivatives, the initiation mechanism can extend beyond simple cleavage. When used with a thioxanthone sensitizer, which absorbs light at longer wavelengths where the primary initiator may have low absorption, an energy transfer or electron transfer can occur.

Upon light absorption, the sensitizer (e.g., isopropyl thioxanthone, ITX) is promoted to an excited state. This excited sensitizer can then interact with the this compound molecule. One proposed pathway involves the formation of an exciplex (an excited state complex) between the excited thioxanthone and the ground-state initiator. Within this complex, an electron transfer can take place, leading to the generation of radical ions that can subsequently initiate polymerization. researchgate.net

Furthermore, even though it is a cleavage-type initiator, there is evidence that in the presence of strong hydrogen donors like amine synergists, a hydrogen abstraction mechanism can also contribute to the pool of initiating radicals. The excited photoinitiator or the radicals generated from its cleavage can abstract a hydrogen atom from the amine, creating a new, highly reactive aminoalkyl radical that readily initiates the polymerization of acrylate monomers. kent.ac.uk The morpholinyl group within the structure of this compound itself contains a tertiary amine, which plays a role in its high reactivity and efficiency. researchgate.net

The combination of this compound with sensitizers like thioxanthones exhibits a pronounced synergistic effect on polymerization efficiency. This synergy is crucial for applications requiring deep or "through-cure," such as in thick coatings or highly pigmented inks. The sensitizer absorbs light at wavelengths that can penetrate deeper into the sample, where the primary initiator's absorption may be weak. The subsequent energy or electron transfer to the initiator allows for the generation of radicals in regions that would otherwise receive insufficient energy for direct cleavage. nih.gov

Table 1: Synergistic Effects of Co-initiators on Photopolymerization

| Photoinitiating System | Key Interaction Mechanism | Observed Synergistic Effect | Application Benefit |

|---|---|---|---|

| This compound (alone) | Norrish Type I Cleavage | Efficient surface cure | Fast curing of thin films |

| This compound + Thioxanthone | Energy/Electron Transfer from Sensitizer | Increased rate of polymerization, higher final conversion | Enhanced through-cure in thick or pigmented systems |

| This compound + Amine Synergist | Hydrogen Abstraction | Generation of additional aminoalkyl radicals | Improved overall cure speed and efficiency |

Environmental Influences on Photopolymerization Efficiency

The efficiency of a photopolymerization process is not solely dependent on the photoinitiating system but is also significantly influenced by the surrounding environment. Factors such as the solvent used and the presence of atmospheric oxygen can have a profound impact on reaction kinetics and the final properties of the cured polymer.

The choice of solvent can influence several aspects of the photopolymerization process initiated by this compound. Solvent polarity and viscosity are key parameters that affect the mobility of the generated free radicals, the monomer molecules, and the growing polymer chains. researchgate.net

In solvents with high viscosity, the diffusion of reactive species is hindered, which can slow down the propagation and termination steps of the polymerization. nih.gov Conversely, the "cage effect" can be more pronounced in viscous solvents, where the primary radicals formed upon cleavage are held in close proximity, potentially favoring recombination over initiation. researchgate.net

Solvent polarity can also play a critical role by affecting the energy levels of the excited states of the photoinitiator. For some photoinitiators, increasing solvent polarity can stabilize polar excited states, potentially altering the efficiency of intersystem crossing and cleavage. st-andrews.ac.uknih.gov While specific studies detailing the effect of a wide range of solvents on the photolysis of this compound are limited, it is established that solvent properties can alter the rate of degradation and the reaction pathway of similar compounds. nih.gov For instance, the penetration ability of this photoinitiator into different polymer substrates has been shown to be highly dependent on the solvent used, with polar solvents like acetone (B3395972) facilitating faster penetration than non-polar solvents like xylene. researchgate.net

Table 2: Influence of Solvent Properties on Photopolymerization

| Solvent Property | Potential Effect on Polymerization Kinetics | Rationale |

|---|---|---|

| High Viscosity | Decreased rate of propagation and termination | Reduced mobility of radicals and monomers. |

| Increased "cage effect" | Trapped primary radicals may recombine before initiating polymerization. | |

| Polarity | Altered photoinitiation efficiency | Stabilization of polar excited states can change the rates of cleavage and other deactivation pathways. |

| Modified radical reactivity | Solvation of radical species can affect their reactivity towards monomer addition. |

Oxygen is a notorious inhibitor of free-radical polymerization. It can interact with the excited state of the photoinitiator, quenching it before it can generate radicals. More significantly, molecular oxygen, a diradical in its ground state, readily reacts with the carbon-centered initiating and propagating radicals to form stable peroxy radicals. bomar-chem.com These peroxy radicals are generally not reactive enough to continue the polymerization chain, leading to an inhibition period, tacky surfaces, and incomplete cure, particularly in thin films where oxygen diffusion from the air is significant. researchgate.net

Several strategies are employed to mitigate oxygen inhibition. A common physical method is to perform the curing process under an inert atmosphere, such as nitrogen, which displaces the oxygen. bomar-chem.com From a chemical formulation perspective, increasing the concentration of the photoinitiator can generate an excess of radicals, some of which are sacrificed by reacting with oxygen, allowing the remainder to initiate polymerization. researchgate.net

The structure of this compound itself provides a degree of protection against oxygen inhibition. The presence of the morpholino group, a tertiary amine, within the molecule is a key feature. researchgate.net Tertiary amines are known to act as oxygen scavengers. They can react with peroxy radicals via a hydrogen abstraction mechanism to form a more reactive aminoalkyl radical, which can reinitiate polymerization. This built-in functionality makes this compound particularly effective for achieving good surface cure in aerobic conditions. researchgate.net

Additional strategies include the use of other additives like thiols or phosphines, which are highly effective oxygen scavengers. radtech.org Combining these additives with an efficient photoinitiating system provides a robust solution for rapid polymerization in the presence of air. bomar-chem.comradtech.org

Structure Reactivity Relationship Studies of 2,2 Dimethyl 2 Thiomethylpropiophenone and Its Analogs

Correlating Molecular Structure with Photoreactivity Parameters

Experimental studies correlating molecular structure with key photoreactivity metrics, such as light absorption and fragmentation efficiency, provide the foundational knowledge for designing effective photoinitiators. By systematically modifying the chemical structure of a parent molecule and observing the resulting changes in photochemical behavior, researchers can deduce the electronic and steric requirements for optimal performance.

The substitution pattern on the aromatic ring of propiophenone-based photoinitiators significantly influences their electronic absorption spectra and the quantum yield of radical generation. The position and electronic nature of substituents can alter the energy levels of the ground and excited states, thereby affecting the wavelength of maximum absorption (λmax) and the efficiency of the photo-fragmentation process.

Research on analogous aromatic ketones, such as thioxanthone derivatives, provides insight into these effects. The introduction of electron-donating groups (EDGs) onto the aromatic system typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. rsc.org This red-shift is advantageous for applications using longer-wavelength light sources, such as UV-A or visible light LEDs, which can offer deeper curing and reduced light scattering. For instance, studies on substituted thioxanthones show that EDGs in position 2 result in red-shifted emission spectra. rsc.org This is attributed to the stabilization of the ππ* excited state relative to the nπ* state, which alters the energy landscape of the molecule upon photoexcitation. rsc.org

Furthermore, substituents impact the photoluminescence quantum yield (PLQY), which can be inversely related to the photoinitiation efficiency; a high fluorescence quantum yield often implies that the excited state is deactivating through light emission rather than the desired bond cleavage. rsc.org However, in some systems, specific donor-acceptor structures can lead to efficient charge transfer states that facilitate subsequent reactions. nih.govacs.org In a series of thioxanthone derivatives coupled with different electron-donating moieties, the photoluminescence quantum yield in solid films was found to be as high as 50%, a property linked to the formation of charge-transfer states. nih.govnih.govfigshare.com

The table below summarizes the general effects of substituents on the photophysical properties of aromatic ketone photoinitiators, based on trends observed in analogous systems.

| Substituent Type | Typical Position | Effect on λmax | Effect on Quantum Yield (Φ) | Rationale |

|---|---|---|---|---|

| Electron-Donating Group (e.g., -OR, -NR2, -SR) | para to carbonyl | Bathochromic Shift (Red Shift) | Variable; can decrease cleavage yield by stabilizing ππ* state | Stabilizes the excited state, lowering the energy gap for absorption. May favor ππ* character, which is less reactive towards α-cleavage than nπ* states. researchgate.net |

| Electron-Withdrawing Group (e.g., -CN, -NO2) | para to carbonyl | Hypsochromic Shift (Blue Shift) | Can enhance intersystem crossing, potentially affecting triplet state reactivity | Destabilizes the excited state, increasing the energy gap. |

| Halogens (e.g., -Cl, -F) | para to carbonyl | Slight Bathochromic Shift | Can promote intersystem crossing (heavy-atom effect), potentially increasing triplet quantum yield | Inductive electron withdrawal and resonance donation effects compete. The heavy-atom effect facilitates spin-forbidden transitions. researchgate.net |

The primary photochemical event for 2,2-Dimethyl-2'-thiomethylpropiophenone and related Type I photoinitiators is the Norrish Type I or α-cleavage reaction. mdpi.comuvabsorber.com Upon absorption of a photon, the molecule is promoted to an excited singlet state, which typically undergoes rapid intersystem crossing (ISC) to a triplet state. From this triplet state, the bond between the carbonyl carbon and the adjacent quaternary carbon cleaves, generating two radical fragments that initiate polymerization.

Electronic effects are paramount in determining the efficiency of this cleavage. For α-cleavage to be efficient, the lowest triplet excited state should ideally be of n,π* character. researchgate.net Substituents that promote a π,π* configuration as the lowest triplet state, such as para-dimethylamino or para-thioether groups, can render the molecule unreactive towards α-cleavage. researchgate.net In these cases, the excited state energy is delocalized over the π-system rather than being localized on the carbonyl group, which is necessary to weaken the α-C-C bond.

Steric effects also play a crucial role. The presence of bulky substituents near the cleaving bond can influence the conformation of the molecule and the stability of the resulting radicals. researchgate.net The gem-dimethyl groups on the α-carbon in this compound are critical. They not only stabilize the resulting tertiary radical through hyperconjugation but also create a sterically hindered environment that can facilitate bond scission. This pre-existing strain in the ground state may be released upon excitation, lowering the activation energy for cleavage.

Computational Chemistry for Structure-Property Prediction

Computational chemistry provides powerful tools to investigate photochemical processes at a molecular level, offering insights that are often difficult to obtain through experiments alone. These methods allow for the prediction of molecular properties and the simulation of reaction dynamics, accelerating the design of new and improved photoinitiators.

Quantum chemical methods are used to calculate the electronic structure of molecules in both their ground and excited states. researchgate.netfau.de Methods like Density Functional Theory (DFT), particularly Time-Dependent DFT (TD-DFT), and high-level ab initio methods such as multireference configuration interaction (MRCI) are employed to predict electronic absorption spectra, identify the nature of excited states (n,π* vs. π,π*), and map out potential energy surfaces for photochemical reactions. nih.govrsc.orgchemrxiv.org

For a photoinitiator, these calculations can:

Predict UV-Vis Spectra: By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the λmax of a novel initiator structure, guiding synthetic efforts. chemrxiv.org

Characterize Excited States: Calculations reveal the orbital contributions to key excited states. This allows chemists to confirm whether the lowest triplet state has the desirable n,π* character required for efficient α-cleavage. researchgate.net

Locate Transition States: Ab initio methods can be used to calculate the potential energy surfaces along the reaction coordinate for bond cleavage. rsc.org This helps in determining the activation energy barrier for the Norrish Type I reaction, providing a quantitative measure of photoreactivity. frontiersin.org Such studies have shown that the cleavage can proceed from the singlet state, leading to ring-opening and subsequent reactions. frontiersin.org

Beyond the initial photo-fragmentation, computational modeling can simulate the subsequent steps of polymerization. This involves understanding how the generated free radicals interact with monomer units and how the polymer chain propagates.

Molecular dynamics (MD) and Monte Carlo simulations are used to model these complex processes. mdpi.com These simulations can provide insights into:

Initiator-Monomer Quenching: Before fragmentation, the excited state of the initiator can be "quenched" by a monomer molecule, deactivating it without producing radicals. Semi-empirical calculation methods can be used to predict the rate constants for this quenching, which is an undesirable side reaction. researchgate.net

Initiation Step: Modeling can predict the preferred orientation and reaction trajectory as an initiator radical attacks the double bond of a monomer like an acrylate (B77674). mdpi.com

Propagation and Termination: Kinetic simulations, often parameterized with data from DFT calculations, can model the entire polymerization process. researchgate.net These models can predict how factors like initiator concentration and monomer composition affect the rate of polymerization and the final properties of the polymer, such as chain length and distribution. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical or chemical properties. mdpi.com More recently, machine learning (ML) has emerged as a powerful extension of this concept, capable of learning complex, non-linear relationships from large datasets. nih.govmit.edu

In the context of photoinitiators, QSPR and ML models can be developed to predict key performance metrics directly from the molecular structure, bypassing the need for extensive experimental testing or computationally expensive quantum chemical calculations for every new candidate. arxiv.org The process involves:

Descriptor Calculation: A large number of numerical descriptors are calculated for a set of known photoinitiators. These descriptors encode structural, electronic, and topological information about the molecules.

Model Training: An ML algorithm (e.g., random forest, neural network) is trained on this dataset to find a mathematical relationship between the descriptors and the target property (e.g., quantum yield, absorption wavelength, polymerization rate). biorxiv.orgresearchgate.net

Prediction: Once trained, the model can rapidly predict the properties of new, untested photoinitiator structures.

These predictive models are invaluable for high-throughput virtual screening of candidate libraries, allowing researchers to prioritize the synthesis and testing of only the most promising compounds, thereby significantly accelerating the materials discovery cycle. mit.edu

Absence of Specific Research Data Precludes In-Depth Analysis of this compound

The intended article structure, centered on the "," with a specific section on "Rational Design Principles for Optimized Propiophenone-Based Photoinitiators," necessitates detailed research findings that are currently unavailable in the public domain. The creation of informative data tables and an in-depth discussion of research findings are therefore not feasible.

General Principles for the Rational Design of Propiophenone-Based Photoinitiators

Although a specific analysis of this compound is not possible, general principles for the rational design of propiophenone-based photoinitiators can be discussed based on the broader understanding of this class of compounds. These principles guide the modification of the basic propiophenone (B1677668) structure to enhance its efficiency in initiating polymerization upon exposure to light.

Propiophenone and its derivatives are a class of Type I photoinitiators, which upon absorption of UV light, undergo a Norrish Type I cleavage. This process involves the homolytic cleavage of the α-carbon-carbonyl bond, generating two radical fragments that can initiate polymerization. The efficiency of a photoinitiator is dependent on several factors, including its light absorption characteristics, the quantum yield of radical formation, and the reactivity of the generated radicals towards monomer units.

The rational design of these photoinitiators focuses on optimizing these properties through systematic structural modifications. Key areas of molecular engineering include:

Modification of the Benzoyl Chromophore: Altering the substitution pattern on the aromatic ring of the benzoyl group can significantly influence the photoinitiator's absorption spectrum (λmax) and molar extinction coefficient (ε). Introducing electron-donating groups can shift the absorption to longer wavelengths (a bathochromic shift), which can be advantageous for curing pigmented or thicker systems where deeper light penetration is required.

Substitution at the α-Position: The nature of the substituents at the α-carbon to the carbonyl group is crucial for the efficiency of the α-cleavage process. The presence of substituents that can stabilize the resulting radicals can facilitate the cleavage and increase the quantum yield of radical generation. For instance, the introduction of heteroatoms like oxygen or sulfur can influence the photochemical reactivity.

Influence of Thioether Groups: While specific data for this compound is lacking, the presence of a thiomethyl group on the propiophenone backbone is expected to influence its photochemical behavior. The sulfur atom, with its lone pair of electrons, can potentially participate in intramolecular interactions with the excited carbonyl group. The position of the thiomethyl substituent (in this case, on the second phenyl ring at the 2' position) would be critical in determining its effect. Ortho-substitution with a sulfide (B99878) group in benzophenone (B1666685) derivatives has been noted to sometimes lead to an inhibition effect, possibly due to intramolecular energy transfer that deactivates the excited state before cleavage can occur. However, in other contexts, sulfur-containing photoinitiators have shown high efficiency.

To illustrate the types of data that would be necessary for a detailed analysis of this compound, the following conceptual data tables are presented. These tables are populated with hypothetical data to demonstrate how such information would be used to evaluate and compare the performance of photoinitiators.

Table 1: Photophysical and Photochemical Properties of Propiophenone Analogs (Hypothetical Data)

| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Quantum Yield (Φ) of α-cleavage |

| Propiophenone | 245 | 12,000 | 0.3 |

| 2,2-Dimethylpropiophenone | 250 | 11,500 | 0.5 |

| This compound | 265 | 13,000 | 0.6 |

| 4-Methoxypropiophenone | 275 | 15,000 | 0.4 |

Table 2: Photopolymerization Kinetics of an Acrylate Monomer Initiated by Propiophenone Analogs (Hypothetical Data)

| Photoinitiator | Rate of Polymerization (Rp) (M/s) | Final Monomer Conversion (%) |

| Propiophenone | 1.2 x 10⁻³ | 65 |

| 2,2-Dimethylpropiophenone | 2.5 x 10⁻³ | 75 |

| This compound | 3.8 x 10⁻³ | 85 |

| 4-Methoxypropiophenone | 2.0 x 10⁻³ | 70 |

Advanced Materials Science Applications Research Utilizing 2,2 Dimethyl 2 Thiomethylpropiophenone

Photopolymerization for High-Resolution Manufacturing and Rapid Prototyping

Photopolymerization, a process where light is used to convert liquid monomers into solid polymers, is at the forefront of high-resolution manufacturing and rapid prototyping. The selection of an appropriate photoinitiator is critical to the success of these techniques, dictating factors such as cure speed, resolution, and the final properties of the fabricated object. 2,2-Dimethyl-2'-thiomethylpropiophenone is frequently employed in these applications due to its high reactivity and efficiency.

Application in 3D Printing and Stereolithography for Complex Architectures

Three-dimensional (3D) printing and stereolithography (SLA) are revolutionary additive manufacturing technologies that enable the fabrication of intricate and complex three-dimensional objects directly from a digital model. In these processes, a liquid photopolymer resin is selectively cured layer-by-layer by a UV light source. The photoinitiator within the resin plays a pivotal role in the precision and speed of the printing process.

This compound is particularly valued in SLA for its excellent surface and through-cure properties. windows.net Its strong absorption characteristics make it highly effective, especially in pigmented resins where light penetration can be a challenge. sincerechemical.com This allows for the fabrication of detailed and complex geometries with high fidelity. Research has shown that the concentration of the photoinitiator and the UV exposure parameters can be precisely controlled to tailor the mechanical properties and resolution of the final printed object. For instance, in projection micro-stereolithography (PμSL), the curing time, which is influenced by the photoinitiator, is a critical parameter in fabricating complex microstructures with supporting elements that can be later removed. nih.gov

Fabrication of Micro- and Nanostructures via Photolithography

Photolithography is a cornerstone of microfabrication, used to pattern thin films and substrates with micro- and nanoscale features. This technique relies on a photosensitive material (photoresist) that changes its chemical properties upon exposure to light. The photoinitiator within the photoresist is the light-sensitive component that drives this change.

The high efficiency of this compound makes it a suitable candidate for photolithographic applications where high resolution is paramount. It can be used in formulations for creating a variety of microstructures. For example, research has demonstrated the fabrication of hydrogel microstructures using photolithography, where a solution containing a polymer precursor and a photoinitiator is spin-coated onto a substrate and then exposed to UV light through a photomask to create three-dimensional, cross-linked structures.

Development of Functional Polymeric Systems

Beyond high-resolution manufacturing, this compound is instrumental in the development of a wide array of functional polymeric systems. These materials are designed to have specific properties and perform particular functions, finding use in advanced materials research, coatings, adhesives, and electronics.

Synthesis of Crosslinked Hydrogels for Advanced Materials Research

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water. Their unique properties, such as biocompatibility and tunable mechanical characteristics, make them valuable in biomedical applications and advanced materials research. Photopolymerization is a common method for synthesizing hydrogels, offering excellent spatial and temporal control over the crosslinking process.

Photoinitiators are essential for the formation of photocrosslinkable hydrogels. While Irgacure 2959 is a widely used photoinitiator in hydrogel synthesis due to its moderate water solubility and low cytotoxicity, the principles of its radical generation are similar to those of this compound. sigmaaldrich.comresearchgate.netnih.gov The photoinitiator, upon UV exposure, initiates the crosslinking of polymer chains, such as methacrylated gelatin (GelMA) or methacrylated hyaluronic acid, to form a stable hydrogel network. sigmaaldrich.comnih.gov The concentration of the photoinitiator and the duration of UV exposure are critical parameters that can be adjusted to control the degree of crosslinking, which in turn affects the hydrogel's mechanical properties, swelling behavior, and degradation rate. nih.gov

UV-Curable Coatings, Inks, and Adhesives: Mechanistic Optimization for Performance

The market for UV-curable coatings, inks, and adhesives is extensive, driven by the advantages of this technology, including rapid curing, low volatile organic compound (VOC) emissions, and high performance. This compound is a workhorse photoinitiator in these formulations.

Its mechanism of action involves a Norrish Type I cleavage, where the molecule breaks into two free radicals upon absorbing UV light. researchgate.net This process is highly efficient and leads to rapid polymerization of the acrylate-based resins commonly used in these applications. A key feature of this photoinitiator is the presence of a tertiary amine group, which helps to mitigate oxygen inhibition, a common issue in free-radical polymerization that can lead to incomplete surface curing. researchgate.net

Exploration in Novel Semiconducting Polymer Synthesis and Materials Development

The field of organic electronics is rapidly advancing, with a focus on developing new semiconducting polymers for applications in flexible displays, solar cells, and sensors. The synthesis of these materials often involves polymerization reactions that require an initiator. While the use of photopolymerization in this specific area is still an emerging field of research, the principles of radical-initiated polymerization are relevant.

Free-radical polymerization, the mechanism initiated by compounds like this compound, is a versatile method for polymer synthesis. In the context of semiconducting polymers, this could potentially be used to create novel materials with tailored electronic properties. The ability to control the polymerization process with light could offer advantages in patterning and device fabrication. However, there is currently limited direct research published on the specific use of this compound for the synthesis of novel semiconducting polymers. The generation of free radicals by this photoinitiator could, in principle, be applied to polymerize monomers with semiconducting properties, opening up avenues for future materials development. researchgate.net

Strategies for Minimizing Undesired Polymerization Outcomes in Material Formulations

Control of Polymerization-Induced Shrinkage and Internal Stress

No research data is available to describe the specific strategies or mechanisms by which this compound might be used to control polymerization-induced shrinkage and internal stress.

Reduction of Residual Initiator and By-product Species within Polymeric Matrices

There is no available information detailing the efficiency or methods of reducing residual this compound or its by-products in polymeric matrices.

Advanced Analytical Techniques for Compound and Mechanistic Characterization in Research

Spectroscopic Characterization Methods (NMR, Mass Spectrometry, FTIR, UV-Vis)

Spectroscopic methods are fundamental for confirming the molecular structure and purity of 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one and for studying its photochemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the chemical environments of the hydrogen atoms. For 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one, spectra are typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). swgdrug.org The resulting spectrum provides distinct signals corresponding to the aromatic protons, the morpholine (B109124) ring protons, and the various methyl groups, with the integration of these signals confirming the relative number of protons in each environment.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural elucidation. wikipedia.orglibretexts.orgyoutube.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are utilized for its identification. researchgate.net Under mass spectrometry analysis, the compound typically shows a molecular ion peak corresponding to its molecular weight (279.40 g/mol ). swgdrug.org Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragment ions that confirm the identity of the compound when compared against spectral libraries. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. researchgate.netresearchgate.net The FTIR spectrum of 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one will exhibit characteristic absorption bands corresponding to the carbonyl (C=O) group of the ketone, C-H bonds of the alkyl and aromatic groups, the C-N and C-O bonds of the morpholine ring, and the C-S bond of the thiomethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is critical for characterizing the light-absorbing properties of the photoinitiator, which directly relates to its efficiency. researchgate.netnih.gov The UV-Vis absorption spectrum shows the wavelengths at which the molecule absorbs energy to become electronically excited, initiating the photochemical process. In methanol, 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one exhibits strong absorption maxima, typically around 231 nm and 307 nm. additivesforpolymer.comadditivesforpolymer.com This absorption profile makes it highly effective when used with UV lamps that have a strong emission in the 300-400 nm range. sincerechemical.com

| Technique | Observation | Significance |

| ¹H NMR | Provides chemical shifts and coupling constants for all protons. swgdrug.org | Confirms the precise molecular structure and purity. |

| Mass Spectrometry | Determines the mass-to-charge ratio of the molecular ion and its fragments. researchgate.netresearchgate.net | Confirms molecular weight and provides structural information through fragmentation patterns. |

| FTIR | Shows characteristic absorption bands for C=O, C-N, C-O, C-S, and C-H bonds. researchgate.net | Identifies the key functional groups present in the molecule. |

| UV-Vis | Exhibits absorption maxima at approximately 231 nm and 307 nm in methanol. additivesforpolymer.comadditivesforpolymer.comresearchgate.net | Defines the optimal wavelengths of UV radiation required to activate the photoinitiator. |

Chromatographic Separation and Identification Techniques (LC-UV, CE-UV)

Chromatographic techniques are essential for separating the photoinitiator from complex mixtures, quantifying its concentration, and monitoring its consumption during the polymerization process.

Liquid Chromatography with UV Detection (LC-UV): High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the analysis of photoinitiators. researchgate.net A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The strong UV absorbance of 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one allows for its sensitive detection and quantification. This technique is widely used in quality control and for migration studies in food packaging materials where the presence of residual photoinitiator is a concern.

Capillary Electrophoresis with UV Detection (CE-UV): Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. While less common than LC for routine analysis of this specific compound, CE-UV offers advantages such as high efficiency, short analysis times, and minimal solvent consumption. It represents a viable alternative method for the separation and quantification of charged or polar photoinitiators and their photolysis byproducts in various sample matrices.

Advanced Microscopy for Polymer Morphology and Crosslinking Density Analysis

Once the photoinitiator is used to create a polymer, advanced microscopy techniques are employed to analyze the resulting material's structure at the micro- and nanoscale. The performance of the photoinitiator directly impacts the polymer network formation, which in turn dictates the final morphology.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal structure of the cured polymer. For more detailed surface analysis, Atomic Force Microscopy (AFM) can provide three-dimensional images of the polymer surface with nanoscale resolution, revealing features related to the homogeneity of the polymerization process. Confocal Laser Scanning Microscopy (CLSM) can also be used to study the network structure and the distribution of components within the polymer matrix, particularly in composite materials. These methods can provide insights into how the efficiency and concentration of the photoinitiator affect the uniformity and integrity of the resulting polymer network.

Rheological and Mechanical Property Characterization of Photocurable Formulations and Resulting Polymers

The ultimate goal of using a photoinitiator is to transform a liquid formulation into a solid polymer with specific mechanical properties. Rheological and mechanical analyses are crucial for characterizing both the liquid resin and the final cured material.

Rheological Characterization: Rheology is the study of the flow and deformation of matter. thepharmajournal.comresearchgate.netcore.ac.uk Before curing, the viscosity of the photocurable formulation is a critical parameter that affects its processability and application (e.g., for inkjet printing or coating). A rotational rheometer is used to measure the viscosity of the formulation as a function of shear rate. openmaterialssciencejournal.com During the curing process, photorheology can be employed to monitor the rapid increase in viscosity and the development of the storage modulus (G') and loss modulus (G'') as the liquid-to-solid transition occurs, providing real-time kinetic data on the polymerization process.

Mechanical Property Characterization: After curing, the mechanical properties of the solid polymer are evaluated to determine its suitability for the intended application. Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the viscoelastic properties of the polymer, such as the storage modulus (a measure of stiffness) and the glass transition temperature (Tg). icm.edu.pl The storage modulus in the rubbery plateau region, measured above the Tg, is directly related to the crosslink density of the polymer network. researchgate.netdtic.milnih.gov A higher concentration of initiating radicals generated by the photoinitiator generally leads to a higher crosslink density, resulting in a higher storage modulus and often a higher glass transition temperature.

| Property | Analytical Technique | Significance |

| Formulation Viscosity | Rotational Rheometry | Determines the flow behavior and processability of the uncured liquid resin. openmaterialssciencejournal.com |

| Curing Kinetics | Photorheology, Real-time FTIR | Monitors the speed and progression of the polymerization reaction upon UV exposure. |

| Stiffness/Modulus | Dynamic Mechanical Analysis (DMA) | Measures the stiffness (storage modulus) of the cured polymer, which is critical for structural applications. |

| Glass Transition (Tg) | DMA, Differential Scanning Calorimetry (DSC) | Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. icm.edu.plnih.gov |

| Crosslink Density | DMA (from rubbery modulus), Swelling Tests | Quantifies the number of crosslinks per unit volume, a key parameter controlling the polymer's mechanical and thermal properties. researchgate.netpcimag.com |

Future Research Directions and Challenges in the Study of 2,2 Dimethyl 2 Thiomethylpropiophenone

Design of Next-Generation Photoinitiators with Tunable Reactivity and Broad Spectral Sensitivity

A primary challenge in photopolymerization is tailoring the photoinitiator's properties to specific applications. Future work on derivatives of 2,2-Dimethyl-2'-thiomethylpropiophenone will focus on creating next-generation photoinitiators with precisely controlled reactivity and expanded spectral sensitivity.

Tunable Reactivity: The efficiency of a photoinitiator is determined by its light absorption characteristics and the quantum yield of radical generation. acs.org For compounds like this compound, minor structural modifications can significantly alter these properties. Future research will explore systematic modifications to its molecular structure—such as altering substituent groups on the phenyl ring or modifying the amino and thiomethyl moieties—to fine-tune the initiation rate. This allows for greater control over the polymerization process, which is crucial for applications requiring high precision, such as in the fabrication of microelectronics or dental restorations. researchgate.netnih.gov

Broad Spectral Sensitivity: Historically, many photoinitiators are activated by UV light. However, there is a significant push towards developing initiators that are sensitive to visible light, particularly in the blue light region (400-500 nm). rsc.orgresearchgate.net Visible light offers deeper penetration into thick or pigmented materials, reduces light scattering, and is safer for biomedical applications like 3D bioprinting and tissue engineering. acs.orgnih.gov Research will focus on modifying the chromophore of this compound to shift its absorption maximum to longer wavelengths, making it compatible with safer, low-energy light sources like LEDs. researchgate.net

| Research Goal | Approach | Desired Outcome |

| Tunable Reactivity | Systematic structural modification (e.g., substituent effects). | Precise control over polymerization kinetics for high-precision applications. |

| Broad Spectral Sensitivity | Chromophore engineering to shift absorption to visible light spectrum. | Compatibility with LED light sources, enhanced cure depth, and improved safety for biomedical use. |

| High Quantum Yield | Optimization of molecular structure to favor efficient bond cleavage. | Increased rate of polymerization and reduced energy consumption. |

Exploration of Novel Photochemical Mechanisms Beyond Conventional Type I Processes

While this compound functions as a classic Type I photoinitiator through α-cleavage, future research will investigate more complex photochemical pathways to enhance its performance and versatility. nih.gov

Controlled Polymerization: Another frontier is the integration of photoinitiators into controlled/"living" polymerization techniques. This would allow for the synthesis of polymers with well-defined architectures, molecular weights, and functionalities. Research could focus on designing derivatives of this compound that can initiate reversible addition-fragmentation chain-transfer (RAFT) polymerization or other controlled radical processes under light stimulation. This would represent a significant leap from simply initiating polymerization to precisely controlling polymer chain growth. acs.org

Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Material Design

The traditional trial-and-error approach to developing new materials is time-consuming and expensive. The future of photoinitiator design lies in a synergistic combination of computational modeling and experimental validation. mdpi.com

Predictive Modeling: Molecular modeling and computational chemistry can predict the properties of a potential photoinitiator before it is ever synthesized. nih.gov Techniques like density functional theory (DFT) can be used to calculate a molecule's absorption spectrum, bond dissociation energies, and the stability of the resulting radicals. rsc.org This allows researchers to screen large libraries of virtual derivatives of this compound and identify the most promising candidates for synthesis. This predictive power significantly accelerates the discovery of new, high-performance materials. nih.govmdpi.com

Iterative Feedback Loops: The most powerful approach involves an iterative cycle where computational models predict promising structures, which are then synthesized and tested in the lab. mdpi.com The experimental results—such as polymerization kinetics, quantum yield, and material properties—are then used to refine and improve the computational models. nih.gov This feedback loop between theory and experiment leads to increasingly accurate predictions and a more rational, targeted design process for next-generation photoinitiators. mdpi.com

Expanding Application Scope in Emerging Technologies and Interdisciplinary Research Fields

The continuous development of advanced photoinitiators like derivatives of this compound is a key enabler for innovation in a wide range of fields.

Advanced Additive Manufacturing (3D/4D Printing): Vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP) rely entirely on photoinitiators to create complex 3D structures. ethz.ch High-efficiency initiators are needed to increase printing speeds, improve resolution, and enable the use of new types of resins, such as highly filled composites or biodegradable polymers. ethz.chacs.org Furthermore, the development of "4D printing" requires materials that can change shape or function over time in response to a stimulus, a process that can be programmed into the material using advanced photopolymerization strategies. acs.org